![molecular formula C13H14N2O2S B2610139 morpholino[3-(1H-pyrrol-1-yl)-2-thienyl]methanone CAS No. 111886-71-6](/img/structure/B2610139.png)
morpholino[3-(1H-pyrrol-1-yl)-2-thienyl]methanone
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Overview
Description
Morpholino[3-(1H-pyrrol-1-yl)-2-thienyl]methanone (also known as morpholinothienyl ketone or MTM) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that contains a morpholine ring, a pyrrole ring, and a thienyl group, and has a molecular weight of 237.3 g/mol.
Scientific Research Applications
Antiviral Activity
Morpholino derivatives have been studied for their potential as antiviral agents. The indole nucleus, which is structurally similar to the morpholino[3-(1H-pyrrol-1-yl)-2-thienyl]methanone, has shown inhibitory activity against influenza A and other viruses . This suggests that morpholino derivatives could be synthesized and tested for their efficacy in inhibiting viral replication and treating viral infections.
Anticancer Research
The indole scaffold, which is related to the morpholino structure, is present in many synthetic drug molecules with anticancer activity . Research into morpholino derivatives could lead to the development of new chemotherapeutic agents that target specific cancer cells or pathways.
Antimicrobial Applications
Indole derivatives, which share a common framework with morpholino compounds, have demonstrated antimicrobial properties . This opens up possibilities for morpholino[3-(1H-pyrrol-1-yl)-2-thienyl]methanone to be used in the development of new antibiotics or antiseptics.
Antitubercular Activity
Research has shown that indole-based compounds can be effective against Mycobacterium tuberculosis . Given the structural similarities, morpholino derivatives could be synthesized and evaluated for their potential to treat tuberculosis.
Antimalarial Effects
Indole derivatives have been used in the treatment of malaria due to their ability to interfere with the life cycle of the malaria parasite . Morpholino[3-(1H-pyrrol-1-yl)-2-thienyl]methanone could be a candidate for creating new antimalarial drugs.
Mechanism of Action
Morpholines
Morpholine derivatives have been found to show central inhibitory action on several kinase enzymes involved in cytokinesis and cell cycle regulation . They are used in various applications, including stem cell dedifferentiation .
Pyrroles
Pyrrole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Thiophenes
Thiophene derivatives have been found to possess various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
properties
IUPAC Name |
morpholin-4-yl-(3-pyrrol-1-ylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c16-13(15-6-8-17-9-7-15)12-11(3-10-18-12)14-4-1-2-5-14/h1-5,10H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDMOAMKPJPTPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CS2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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